(5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one: is a complex organic compound characterized by its unique structure, which includes an indole moiety, a mercapto group, and an imidazol-4-one ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 1H-indole-6-carbaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imidazol-4-one ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Saturated imidazol-4-one derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
The compound has shown potential in biological research due to its ability to interact with various biomolecules. It has been studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity. Its unique structure allows for the creation of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidazol-4-one ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-((1H-indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide
- 1H-indol-6-ylmethanol
- 1H-indol-6-yl(piperazin-1-yl)methanone
Uniqueness
Compared to these similar compounds, (5E)-5-(1H-indol-6-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of an indole moiety, a mercapto group, and an imidazol-4-one ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H13N3OS |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-indol-6-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-13-8-9-19-15(13)10-12)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11- |
InChI Key |
GSRSVOVNHDPJPM-QXMHVHEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C\3/C=CC4=CC=NC4=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=CC=NC4=C3)O |
Origin of Product |
United States |
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